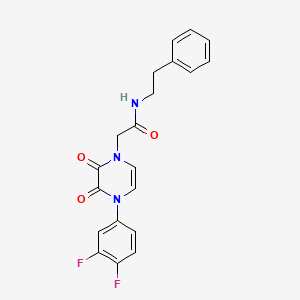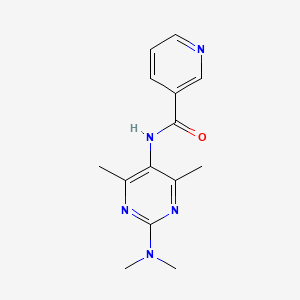
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)nicotinamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as nicotinamide derivatives have been synthesized for various purposes, including antifungal activities . The synthesis often involves reactions with various amine-containing compounds .Applications De Recherche Scientifique
DNA Damage Repair Stimulation
Nicotinamide has been shown to stimulate DNA repair in human lymphocytes exposed to UV irradiation and other DNA-damaging agents. This effect is concentration-dependent and maximizes between 2 to 5 mM nicotinamide, highlighting its potential for enhancing DNA repair mechanisms without affecting DNA synthesis in undamaged cells (Berger & Sikorski, 1980).
Antimicrobial Activity
A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from nicotinamide analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications of nicotinamide in the development of new antimicrobial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Teratogenic and Antiteratogenic Effects
Research on chick embryos revealed that certain nicotinamide analogs have both teratogenic and antiteratogenic effects. The study suggests nicotinamide and its derivatives can significantly impact embryonic development, pointing to its careful use and potential in understanding congenital anomalies (Uyeki, Doull, Cheng, & Misawa, 1982).
Erythroid Differentiation Induction
Nicotinamide and related compounds can induce differentiation of murine erythroleukemia cells, with some analogues more effective than others. This suggests a role for nicotinamide in hematological research and potential therapeutic applications for certain blood disorders (Terada, Fujiki, Marks, & Sugimura, 1979).
Cellular Energy Metabolism and Cytoprotection
Nicotinamide plays a critical role in cellular energy metabolism and acts as a robust cytoprotectant against various disorders, including immune dysfunction, diabetes, and aging-related diseases. Its ability to modulate cellular survival and death pathways offers potential for developing new therapeutic strategies for multiple disease entities (Maiese, Zhao, Hou, & Shang, 2009).
Metabolic Effects on Cancer Cells
A metabolomics study on the effects of nicotinamide phosphoribosyltransferase inhibition in human cancer cells revealed significant alterations in amino acids, purine, pyrimidine metabolism, and other pathways. This suggests nicotinamide's potential in cancer research and therapy, especially concerning its role in cellular metabolism (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-12(10(2)17-14(16-9)19(3)4)18-13(20)11-6-5-7-15-8-11/h5-8H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNHMDWGVRABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
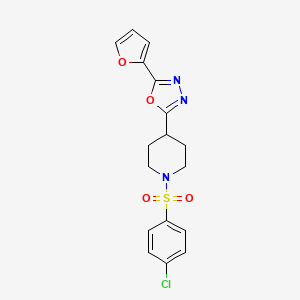
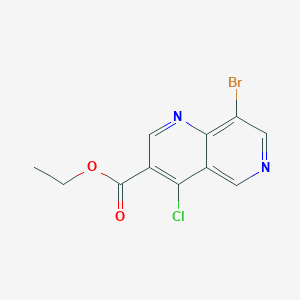
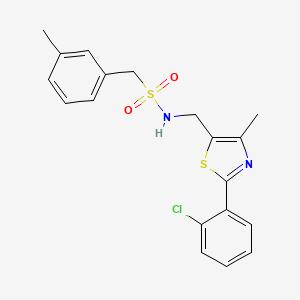
![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)
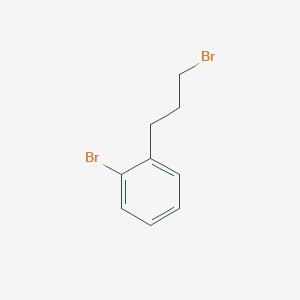
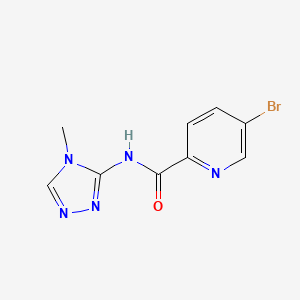
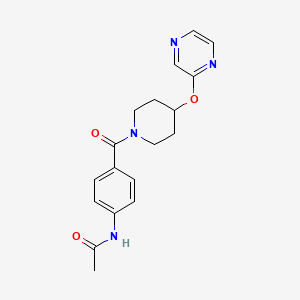
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)
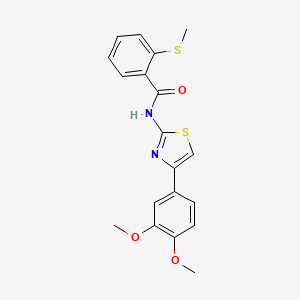
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)
